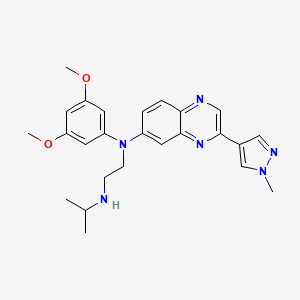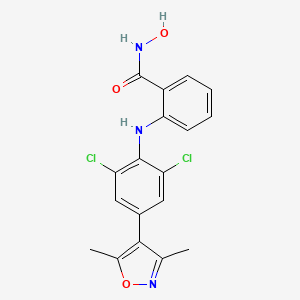
2-((2,6-Dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,6-Dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-hydroxybenzamide, referred to as 2D4D, is a novel compound that has been studied extensively in recent years. 2D4D is a synthetic molecule that has been used in various scientific research applications, including in vivo and in vitro studies. It has been found to have a wide range of biological activities, biochemical and physiological effects, and pharmacodynamics.
Aplicaciones Científicas De Investigación
Crystallography
The compound “2-((2,6-Dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-hydroxybenzamide” has been studied in the field of crystallography .
Methods of Application
The crystal structure was determined using X-ray diffraction techniques. The compound was crystallized, and the resulting crystal was analyzed using an X-ray diffractometer .
Results or Outcomes
The crystal structure of the compound was successfully determined. The compound crystallizes in the monoclinic system with a space group of C2/c .
Oncology
The compound has also been mentioned in the context of oncology .
Summary of the Application
The compound may have potential applications in the treatment of acute myeloid leukemia .
Results or Outcomes
The outcomes of the application of this compound in the treatment of acute myeloid leukemia are not detailed in the sources available .
Synthesis of Spiro Isoindolinone-Indolines and 1,2-Disubstituted Indoles
This compound has been used in the synthesis of spiro isoindolinone-indolines and 1,2-disubstituted indoles .
Summary of the Application
The compound is used as a starting material in the synthesis of spiro isoindolinone-indolines and 1,2-disubstituted indoles. These compounds have potential applications in medicinal chemistry due to their biological activities .
Results or Outcomes
The outcomes of the application of this compound in the synthesis of spiro isoindolinone-indolines and 1,2-disubstituted indoles are not detailed in the sources available .
Cancer Research
The compound has been mentioned in the context of cancer research .
Results or Outcomes
The outcomes of the application of this compound in cancer research are not detailed in the sources available .
Synthesis of TADDOL Derivatives
This compound has been used in the synthesis of TADDOL derivatives .
Summary of the Application
The compound is used as a starting material in the synthesis of TADDOL derivatives. These compounds have potential applications in various fields due to their unique properties .
Results or Outcomes
The outcomes of the application of this compound in the synthesis of TADDOL derivatives are not detailed in the sources available .
Hydrogen-Bonded Dimer Stacking Induced Emission
The compound has been mentioned in the context of hydrogen-bonded dimer stacking induced emission .
Summary of the Application
The compound may have potential applications in the field of materials science, particularly in the development of materials with unique optical properties .
Results or Outcomes
The outcomes of the application of this compound in the context of hydrogen-bonded dimer stacking induced emission are not detailed in the sources available .
Propiedades
IUPAC Name |
2-[2,6-dichloro-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-N-hydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-9-16(10(2)26-23-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(24)22-25/h3-8,21,25H,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHNIWOZZKIBNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)NO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,6-Dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-hydroxybenzamide | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

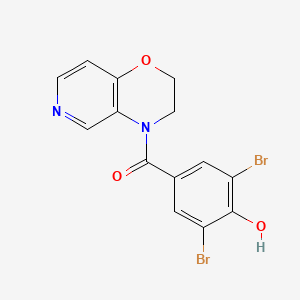
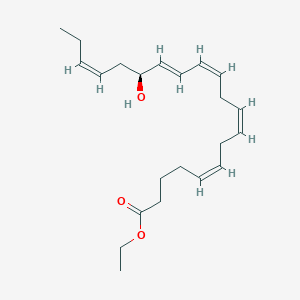
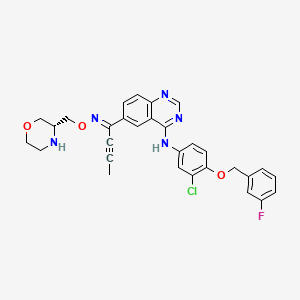
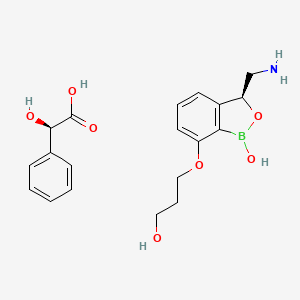

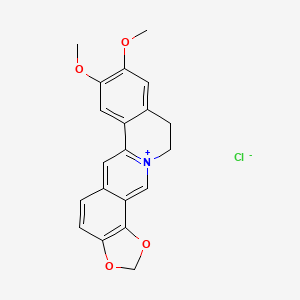
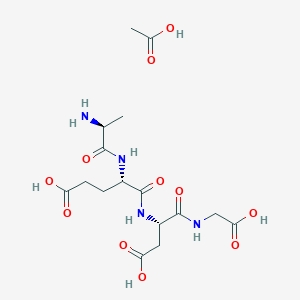
![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B607349.png)
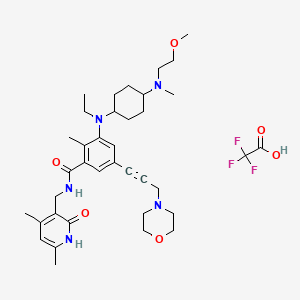
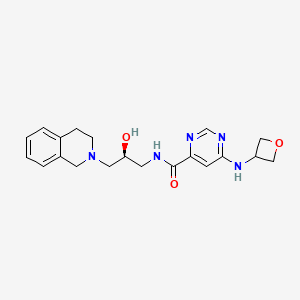
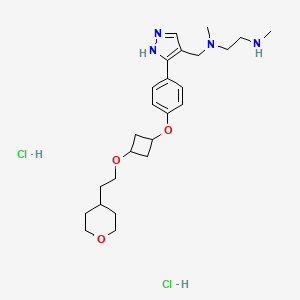
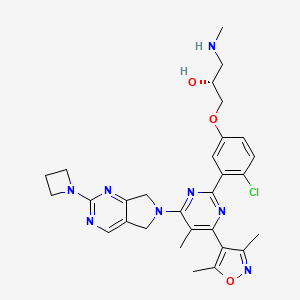
![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)
